Meloxicam

Osteoarthritis Gastrointestinal Tolerability Randomized Controlled Trial

Meloxicam (CAS 71125-38-7) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the enolic acid (oxicam) class, structurally and pharmacologically related to piroxicam. It functions as a preferential inhibitor of cyclooxygenase-2 (COX-2) relative to COX-1, a mechanism that underpins its anti-inflammatory, analgesic, and antipyretic properties.

Molecular Formula C14H13N3O4S2
Molecular Weight 351.4 g/mol
CAS No. 71125-38-7
Cat. No. B1676189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeloxicam
CAS71125-38-7
SynonymsMeloxicam;  Mobic;  Mobicox;  Movalis;  Meloxicamum;  Uticox;  Parocin;  reumoxicam;  Movicox; 
Molecular FormulaC14H13N3O4S2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
InChIInChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)
InChIKeyZRVUJXDFFKFLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility48.7 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases.
1.54e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Meloxicam (CAS 71125-38-7): Procurement-Grade Overview for an Enolic Acid NSAID with Preferential COX-2 Inhibition


Meloxicam (CAS 71125-38-7) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the enolic acid (oxicam) class, structurally and pharmacologically related to piroxicam [1]. It functions as a preferential inhibitor of cyclooxygenase-2 (COX-2) relative to COX-1, a mechanism that underpins its anti-inflammatory, analgesic, and antipyretic properties [2]. Unlike traditional nonselective NSAIDs or highly selective COX-2 inhibitors (coxibs), meloxicam occupies a unique intermediate selectivity profile that influences both its therapeutic application and its risk-benefit ratio in procurement decisions [3]. This guide focuses exclusively on quantifiable, comparator-driven evidence to support scientific and industrial selection.

Meloxicam (CAS 71125-38-7): Why In-Class Analogs Cannot Be Interchanged Without Quantitative Risk Assessment


The NSAID class exhibits profound heterogeneity in COX-1/COX-2 selectivity ratios, pharmacokinetic half-lives, and tissue-specific adverse event profiles, making indiscriminate substitution pharmacologically and clinically unsound [1]. Meloxicam occupies a distinct intermediate selectivity space (COX-2/COX-1 IC50 ratios ranging from 0.2 to 13 depending on the assay system), differentiating it from both highly selective coxibs like celecoxib (ratio ~0.005) and traditional nonselective agents like indomethacin (ratio ~0.9) or piroxicam (ratio ~0.7) [2][3]. This intermediate profile translates into quantifiable differences in gastrointestinal (GI) tolerability, bleeding risk, and cost-effectiveness that are directly relevant to procurement and formulary decisions [4]. The evidence below establishes exactly where meloxicam differentiates from specific comparators using head-to-head and cross-study quantitative data.

Meloxicam (CAS 71125-38-7): Quantitative Differentiation Evidence Against Closest Analogs


Meloxicam vs. Piroxicam: 27% Relative Reduction in GI Adverse Events in 8,656-Patient SELECT Trial

In the SELECT trial—a large-scale, double-blind, randomized comparison in osteoarthritis patients—meloxicam 7.5 mg once daily demonstrated a significantly lower incidence of gastrointestinal adverse events compared to piroxicam 20 mg once daily [1]. The overall adverse event incidence was 22.5% for meloxicam versus 27.9% for piroxicam (P < 0.001), a relative reduction of 19.4% [1]. Gastrointestinal adverse events specifically were 10.3% for meloxicam versus 15.4% for piroxicam (P < 0.001), representing a 33% relative risk reduction [1]. The incidence of perforations, ulcerations, or bleeding (PUBs) was 7 events in the meloxicam group (n=4,320) compared to 16 events in the piroxicam group (n=4,336), yielding a relative risk of 1.4 (piroxicam:meloxicam) [1]. Efficacy was equivalent between the two agents [1].

Osteoarthritis Gastrointestinal Tolerability Randomized Controlled Trial

Meloxicam vs. Celecoxib: Equivalent Postoperative Safety with $183 Per-Prescription Cost Savings

A retrospective cohort study of 4,994 total knee arthroplasty (TKA) patients compared postoperative outcomes between celecoxib (n=3,174), meloxicam 15 mg/d (n=1,819), and meloxicam 7.5 mg/d (n=451) [1]. GI bleeding incidence was similar across all three cohorts (P=0.4), and wound complication rates did not significantly differ: 0.06% for celecoxib, 0.07% for meloxicam 15 mg/d, and 0.22% for meloxicam 7.5 mg/d (P=0.06) [1]. Notably, substituting meloxicam for celecoxib resulted in an average prescription cost savings of $183 per patient [1]. The study concluded that meloxicam at 15 mg/d does not markedly increase the risk of GI or wound complications associated with COX-1 inhibition and represents a lower-cost alternative for multimodal analgesia after TKA [1].

Postoperative Analgesia Total Knee Arthroplasty Pharmacoeconomics

Meloxicam vs. Diclofenac: Superior GI Safety Profile in Global Pooled Analysis of 5,856 Patients

A global safety analysis of double-blind clinical trials compared meloxicam 7.5 mg (n=893) and 15 mg (n=3,282) against piroxicam 20 mg (n=906), diclofenac 100 mg slow release (n=324), and naproxen 750-1000 mg (n=243) [1]. With respect to all gastrointestinal adverse events, both doses of meloxicam were significantly better than all comparators in a pooled analysis [1]. For non-serious GI events, severe GI events, discontinuations due to GI events, dyspepsia, abdominal pain, and upper GI events, both meloxicam doses demonstrated statistically significant superiority over comparator NSAIDs in most cases [1]. Regarding upper GI perforations, ulcerations, and bleedings—the most serious NSAID-associated adverse effects—meloxicam was better tolerated than comparators, reaching statistical significance against piroxicam and naproxen [1].

Rheumatoid Arthritis Osteoarthritis Drug Safety

Meloxicam vs. Piroxicam and Diclofenac: Topical Formulation Shows 48.48 µg/mL Cmax with Differential Phase-Specific Analgesia

In a comparative animal model study, topical meloxicam 1% w/w gel was evaluated against piroxicam 0.5% w/w gel and diclofenac 1% w/w gel [1]. Meloxicam gel showed increased protection against inflammation as compared to piroxicam and diclofenac gels in carrageenan-induced acute paw edema and complete Freund's adjuvant-induced chronic paw edema models [1]. For analgesia, meloxicam gel demonstrated significant protection in formalin-induced phase II pain (inflammatory pain), whereas its analgesic activity was less compared to diclofenac and piroxicam gels in the writhing test and formalin-induced phase I pain (acute nociceptive pain) [1]. Pharmacokinetic analysis of meloxicam gel (500 mg topical application) revealed a Cmax of 48.48 ± 6.57 µg/mL at Tmax of 2 hours, with AUC0-6h of 114.18 ± 4.23 µg·h/mL and AUC0-∞ of 194.13 ± 3.78 µg·h/mL [1].

Topical NSAID Pharmacokinetics Inflammation Models

Meloxicam vs. Naproxen and Piroxicam: 0.03% Risk of Serious Upper GI Events vs. Significantly Higher Comparator Rates

A comparative safety analysis reported that patients receiving meloxicam 7.5 mg daily experienced a 0.03% risk of serious upper gastrointestinal events, which was significantly lower than the risk observed in patients receiving diclofenac, naproxen, or piroxicam (P < 0.02) [1]. This quantitative risk differential is consistent with meloxicam's preferential COX-2 inhibition profile and provides a clinically actionable benchmark for risk-stratified NSAID selection [1]. A separate systematic review confirmed that the partially selective NSAIDs meloxicam and etodolac are associated with a lower risk of ulcer-related complications and symptomatic ulcers compared to nonselective NSAIDs .

Gastrointestinal Safety Risk Assessment Comparative Effectiveness

Meloxicam vs. Indomethacin: COX-2/COX-1 Selectivity Ratio of 0.2 vs. 0.9 in Human Whole Blood Assay

In human whole blood assays, meloxicam demonstrated a COX-2/COX-1 selectivity ratio of 0.2, compared to 0.9 for indomethacin, confirming meloxicam's preferential COX-2 inhibition [1]. In a separate whole blood study, the ratio of IC50 values for COX-1 versus COX-2 inhibition was 13 for meloxicam, indicating a 13-fold selectivity for COX-2 over COX-1 in this assay system [2]. This intermediate selectivity profile positions meloxicam between highly selective coxibs (e.g., celecoxib, with reported COX-2/COX-1 ratios as low as 0.005 in some assays) and traditional nonselective NSAIDs like indomethacin [3].

COX Selectivity In Vitro Pharmacology Human Whole Blood Assay

Meloxicam (CAS 71125-38-7): Evidence-Backed Procurement Scenarios Based on Quantitative Differentiation


Formulary Selection for Osteoarthritis Management Prioritizing GI Safety Without Efficacy Compromise

Based on the SELECT trial evidence (8,656 patients), meloxicam 7.5 mg once daily provides efficacy equivalent to piroxicam 20 mg while reducing GI adverse events by 33% (10.3% vs. 15.4%, P < 0.001) and halving the incidence of serious PUB events (7 vs. 16 events) [1]. The pooled global safety analysis further confirms meloxicam's GI superiority over diclofenac, piroxicam, and naproxen across multiple GI event categories in RA and OA populations [2]. Procurement for chronic OA/RA management should prioritize meloxicam when GI tolerability is a key decision driver and equivalent analgesic efficacy to traditional NSAIDs is required.

Postoperative Multimodal Analgesia Protocol Development with Cost-Containment Objectives

In total knee arthroplasty multimodal analgesia protocols, meloxicam 15 mg/d demonstrated no significant difference in GI bleeding (P=0.4) or wound complications (0.07% vs. 0.06%, P=0.06) compared to celecoxib, while delivering an average prescription cost savings of $183 per patient [1]. For hospital pharmacy and therapeutics committees evaluating postoperative analgesic formularies, meloxicam represents a cost-effective alternative to celecoxib with a non-inferior safety profile in the TKA setting, directly supporting value-based procurement decisions.

Topical NSAID Formulation Selection for Inflammatory Pain with Defined Pharmacokinetic Parameters

Topical meloxicam 1% gel offers a distinct pharmacokinetic profile (Cmax 48.48 ± 6.57 µg/mL, Tmax 2 h, AUC0-6h 114.18 ± 4.23 µg·h/mL) and demonstrates superior anti-inflammatory activity compared to piroxicam 0.5% gel and diclofenac 1% gel in both acute and chronic inflammation models [1]. Notably, meloxicam gel exhibits enhanced protection in formalin-induced phase II inflammatory pain while showing reduced efficacy in acute nociceptive phase I pain compared to diclofenac and piroxicam gels [1]. Procurement of topical meloxicam formulations should target indications where inflammatory pain predominates over acute nociceptive pain, leveraging its differential phase-specific analgesic profile and established pharmacokinetic parameters.

Risk-Stratified NSAID Procurement for Populations with Elevated Baseline GI Vulnerability

Meloxicam 7.5 mg daily is associated with a 0.03% absolute risk of serious upper gastrointestinal events, significantly lower than the risk observed with diclofenac, naproxen, or piroxicam (P < 0.02) [1]. Systematic review evidence confirms that partially selective NSAIDs including meloxicam are associated with lower risk of ulcer-related complications and symptomatic ulcers compared to nonselective NSAIDs [2]. For procurement decisions involving elderly populations, patients with prior ulcer history, or those receiving concomitant medications that increase GI bleeding risk, meloxicam's quantified safety advantage provides an evidence-based rationale for preferential selection over traditional nonselective NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meloxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.